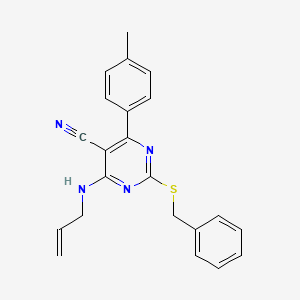

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Description

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a carbonitrile group at position 5, an allylamino substituent at position 4, a benzylsulfanyl group at position 2, and a 4-methylphenyl moiety at position 4. Its molecular formula is C₂₂H₂₀N₄S, with a molecular weight of 372.49 g/mol and a purity typically exceeding 90% . The compound’s structure combines electron-donating (allylamino) and electron-withdrawing (carbonitrile) groups, which may influence its reactivity and biological activity.

Properties

IUPAC Name |

2-benzylsulfanyl-4-(4-methylphenyl)-6-(prop-2-enylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-11-9-16(2)10-12-18)25-22(26-21)27-15-17-7-5-4-6-8-17/h3-12H,1,13,15H2,2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZHOYUVKIRERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NCC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- IUPAC Name : this compound

- Molecular Formula : C22H20N4S

- Molecular Weight : 372.49 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the pyrimidine ring.

- Introduction of the allylamino and benzylsulfanyl groups.

- Final nitrile formation through appropriate coupling reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity, particularly against tyrosine kinase inhibitor-resistant malignancies. It acts as a potent inhibitor of various kinases involved in cancer progression, making it a candidate for further development in cancer therapy .

The compound's mechanism involves:

- Inhibition of tyrosine kinases, which are critical in signaling pathways that regulate cell proliferation and survival.

- Induction of apoptosis in cancer cells by modulating key apoptotic pathways.

Case Studies

- Tyrosine Kinase Inhibition : A study demonstrated that this compound effectively inhibited the growth of cancer cells resistant to traditional tyrosine kinase inhibitors. It was shown to downregulate signaling pathways associated with tumor growth and metastasis .

- Neuroleptic Activity : Related compounds have been assessed for neuroleptic activity, suggesting potential applications in treating psychotic disorders. The structure-activity relationship indicates that modifications to the benzyl and allyl groups can enhance efficacy .

Safety and Toxicity

While promising, safety assessments are crucial. Preliminary data suggest that this compound may have toxic effects on aquatic life and could potentially affect fertility . Further toxicological studies are necessary to establish a comprehensive safety profile.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 372.49 g/mol | Varies |

| Anticancer Activity | Significant against resistant cancers | Varies |

| Neuroleptic Activity | Potential based on structural analogs | Varies |

| Toxicity | Suspected harmful effects on aquatic life | Varies |

Chemical Reactions Analysis

Reactivity of the Allylamino Group

The allylamino (-NH-CH₂-CH₂-CH₂) group exhibits nucleophilic and oxidation-prone behavior:

-

Oxidation : The allylic position may undergo epoxidation or hydroxylation under catalytic conditions. For example, TEMPO-mediated oxidative dehydrogenation (as seen in pyrimidine annulations ) could lead to conjugated imine intermediates.

-

Nucleophilic Addition : The amino group may participate in condensation reactions with carbonyl compounds, forming Schiff bases. This aligns with methods using amidines in pyrimidine syntheses .

Transformations of the Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂-C₆H₅) group is susceptible to oxidation and nucleophilic substitution:

-

Oxidation to Sulfone : Treatment with H₂O₂ or Oxone® in acetic acid could yield a sulfone derivative, enhancing electrophilicity at C2 of the pyrimidine ring.

-

Desulfurization : Raney Ni under H₂ may cleave the C–S bond, replacing sulfur with hydrogen .

Nitrile Group Reactivity

The nitrile (-CN) at C5 can undergo hydrolysis, reduction, or cycloaddition:

-

Hydrolysis to Carboxylic Acid : Acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions may convert the nitrile to a carboxyl group, as seen in pyrimidinecarbonitrile analogs .

-

Reduction to Amine : LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) could yield a primary amine, enhancing hydrogen-bonding potential .

| Reaction Type | Conditions | Expected Product | Analogous Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄, Δ | 5-Carboxylic acid | (Nitrile hydrolysis) |

| Reduction | LiAlH₄, THF | 5-Aminopyrimidine | (Amine synthesis) |

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring may undergo electrophilic substitution or cross-coupling:

-

C5 Functionalization : Suzuki-Miyaura coupling at C5 (if nitrile is replaced by halide) could introduce aryl groups, similar to methods in Result .

-

Nucleophilic Aromatic Substitution : Strong nucleophiles (e.g., Grignard reagents) may displace the benzylsulfanyl group under metal catalysis .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The allylamino group in the target compound contrasts with cyclohexylamino (lipophilic) and phenethylamino (bulky aromatic) groups in analogs. Benzylsulfanyl is common in several analogs but varies in electronic effects (e.g., 4-chlorobenzylsulfanyl introduces electron withdrawal) . 4-Methylphenyl in the target compound differs from 4-bromophenyl (halogenated) and 2-thienyl (heterocyclic) , impacting solubility and π-π interactions.

- Nucleophilic substitution: Refluxing with amines (e.g., 13a,b in ethanol with triethylamine) .

- Condensation reactions : Using aromatic aldehydes and sodium acetate in acetic anhydride (e.g., 11a,b ) .

Physicochemical Properties: Melting Points: Halogenated analogs (e.g., 4j, mp 235–238°C) exhibit higher melting points than non-halogenated derivatives due to enhanced intermolecular forces . Spectral Signatures:

Structural Insights from Crystallography

- C–S Bond Angles : In 2-benzylsulfanyl-4-(4-methylphenylsulfanyl)-6-pentylpyrimidine-5-carbonitrile , C–S bond angles range from 100.16° to 102.22°, indicating slight distortion from ideal tetrahedral geometry due to steric hindrance .

- Packing Interactions : Trifluoromethyl-substituted analogs (e.g., 15 ) exhibit C–H···F and π-stacking interactions, enhancing crystal stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile?

- Methodological Answer : Multi-component reactions under thermal aqueous conditions are commonly employed. For example, describes a three-component synthesis using substituted anilines, aldehydes, and malononitrile derivatives. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (water or ethanol/water mixtures), and catalyst selection (e.g., K2CO3). Yield improvements (up to 85%) are achieved by controlling stoichiometric ratios and reflux duration .

Q. How can structural confirmation be achieved for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm substituent positions. For instance, allylamino protons appear as multiplet signals at δ 5.2–5.8 ppm, while benzylsulfanyl groups show aromatic signals at δ 7.2–7.5 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., ) resolves bond angles and planarity of the pyrimidine core. Intermolecular hydrogen bonds (N–H⋯N/O) stabilize the crystal lattice .

Advanced Research Questions

Q. How do substituent variations impact the compound’s physicochemical properties?

- Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents (e.g., 4h, 4j in ) increase melting points (222–235°C) due to enhanced intermolecular interactions .

- Sulfanyl Group Positioning : Propylsulfanyl vs. benzylsulfanyl groups ( ) alter solubility in polar solvents (e.g., DMSO vs. ethanol) by modulating hydrophobicity .

- Experimental Design : Compare analogs using differential scanning calorimetry (DSC) and HPLC solubility assays.

Q. What strategies resolve spectral data contradictions during characterization?

- Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected NH2 stretching frequencies) can arise from tautomerism or solvent effects. Solutions include:

- Variable-Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated Solvent Screening : DMSO-d6 vs. CDCl3 may resolve proton exchange broadening () .

Q. How can computational modeling predict reactivity in functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) map electron density to predict nucleophilic/electrophilic sites. For example:

- Cyanogroup (C≡N) : High electrophilicity at C5 enables nucleophilic additions (e.g., Grignard reactions).

- Allylamino Group : Conformational flexibility influences steric hindrance in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.